IPTG

Overview

Description

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular biology reagent . This compound is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . It is therefore used to induce protein expression where the gene is under the control of the lac operator .

Synthesis Analysis

This compound-induced high protein expression has been used for whole-cell biosynthesis . The optimal induction conditions for E. coli GluDH-FDH were 0.2 mM this compound, induction for 19 h at 28°C . The 200 mM D-PPT was biocatalyzed by E. coli DAAO-CAT for 4 h with a space-time yield of 9.0 g·L −1 ·h −1 and a conversion rate of over 99.0% .

Molecular Structure Analysis

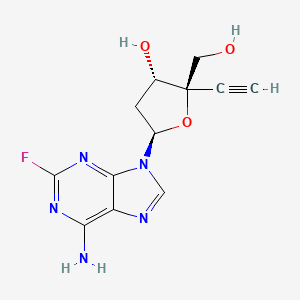

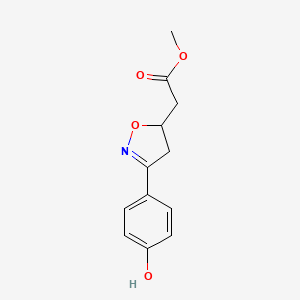

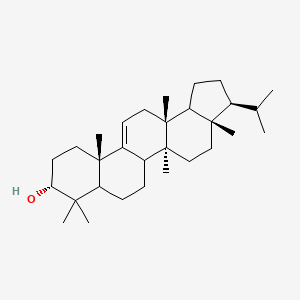

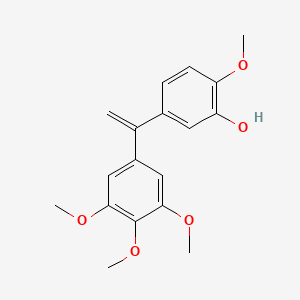

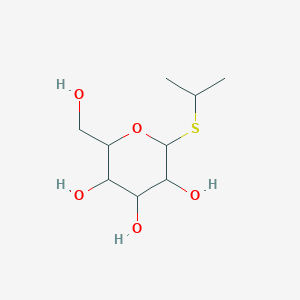

This compound contains a total of 33 atoms; 18 Hydrogen atoms, 9 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .

Chemical Reactions Analysis

This compound has been a favored approach for recombinant protein expression using Escherichia coli as a heterologous host for more than six decades . Gene expression under lac operon regulation is tightly correlated with intracellular this compound concentration due to allosteric regulation of the lac repressor protein (lacY) .

Scientific Research Applications

1. Fusion Protein Research

IPTG is utilized in gene engineering research, specifically for the expression of fusion proteins. Zhao et al. (2011) demonstrated the use of this compound in inducing the expression of a fusion protein comprising human tumor necrosis factor-alpha, matrix metalloproteinase 1, and foldon sequence in Rosetta2. This research offers foundational insights for further scientific exploration and potential clinical applications (Zhao et al., 2011).

2. Synthetic Biology and Material Science

In synthetic biology and materials science, this compound is integrated into biomaterials to create 3D microenvironments. These environments can control cellular events both intrinsically and extrinsically. Deans et al. (2012) engineered biomaterials to present this compound, enabling activation of genetic circuits in vitro and in vivo. This approach is significant for studying cellular regulatory processes and has therapeutic implications (Deans et al., 2012).

3. Optogenetic Control in Biotechnological Applications

Optogenetics, a field combining optics and genetics, leverages this compound for innovative control mechanisms. Lalwani et al. (2020) developed OptoLAC circuits for regulating the lac operon using blue light instead of this compound. This method enhances control over gene expression, impacting metabolic engineering and recombinant protein production. The ability to switch from chemical to light control opens new avenues in biotechnology (Lalwani et al., 2020).

4. Bacterial Communication and Computation

This compound plays a role in creating artificial communication systems between bacteria. Weitz et al. (2014) utilized this compound in a study where E. coli bacteria were compartmentalized within microemulsion droplets. This innovative approach enables the study of gene expression dynamics and artificial pattern formation, with potential applications in distributed computing and synthetic biology (Weitz et al., 2014).

5. Gene Expression and Protein Production Optimization

In microbiology, this compound is essential for optimizing gene expression and protein production. Fernandez et al. (2010) developed a reliable method for determining this compound concentration in E. coli cultures, which is crucial for the overexpression of recombinant proteins. This research provides a foundational methodology for enhancing protein production in bacterial systems (Fernandez et al., 2010)

Mechanism of Action

Target of Action

Isopropyl beta-D-thiogalactopyranoside primarily targets the lac repressor protein in Escherichia coli . The lac repressor protein is a DNA-binding protein which inhibits the transcription of the lac operon .

Mode of Action

Isopropyl beta-D-thiogalactopyranoside acts by binding to the lac repressor protein and altering its conformation . This prevents the lac repressor from binding to the operator region of the lac operon . As a result, Isopropyl beta-D-thiogalactopyranoside induces the expression of genes downstream of the lac operator .

Biochemical Pathways

The primary biochemical pathway affected by Isopropyl beta-D-thiogalactopyranoside is the lac operon pathway . Upon binding to the lac repressor, Isopropyl beta-D-thiogalactopyranoside allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase . Beta-galactosidase is a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides .

Pharmacokinetics

It is known that isopropyl beta-d-thiogalactopyranoside is a non-metabolizable galactose analog .

Result of Action

The primary molecular effect of Isopropyl beta-D-thiogalactopyranoside’s action is the transcription of the beta-galactosidase gene . This results in the production of the beta-galactosidase enzyme, which promotes lactose utilization .

Action Environment

The action of Isopropyl beta-D-thiogalactopyranoside can be influenced by environmental factors such as temperature and concentration. For instance, it is stable for 5 years when stored as a powder at 4 °C or below . Additionally, the concentration of Isopropyl beta-D-thiogalactopyranoside used can affect the strength of induction required .

Safety and Hazards

Future Directions

Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression . For example, if kcat were reduced whilst KM was increased, active transport of IPTG across the cytoplasmic membrane would be reduced, thereby lessening the metabolic burden on the cell and expediting accumulation of recombinant protein .

properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041052 | |

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an odor of sulfur; [Promega MSDS] | |

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

367-93-1 | |

| Record name | Isopropyl β-D-thiogalactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl-β-D-thiogalactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does IPTG interact with its target and what are the downstream effects?

A1: this compound is a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in Escherichia coli (E. coli) and other bacteria. [, , ] The lac operon contains genes encoding proteins involved in lactose metabolism.

- Binding to the lac repressor: this compound binds to the lac repressor protein, a DNA-binding protein that normally blocks transcription of the lac operon. This binding causes a conformational change in the repressor, preventing it from binding to the operator region of the lac operon. []

- Transcriptional activation: With the repressor removed, RNA polymerase can bind to the promoter region and initiate transcription of the lac operon genes. []

- Protein expression: This transcription leads to the production of enzymes like β-galactosidase, which breaks down lactose, and lactose permease, which transports lactose into the cell. [, ]

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2:

Q3: What are the storage recommendations for this compound?

A3: this compound is typically stored as a dry powder at -20°C and is stable for several years under these conditions. [, ] Aqueous solutions of this compound can be sterilized by autoclaving and remain stable for several months at 4°C. [, , ]

Q4: Are there advantages to using autoclavable this compound and lactose solutions?

A5: Yes, using autoclavable solutions simplifies the preparation process and reduces waste compared to filter sterilization methods. Studies have shown that autoclaved this compound and lactose solutions can effectively induce gene expression. []

Q5: Does this compound have any catalytic properties?

A6: this compound itself is not a catalyst. It does not directly participate in enzymatic reactions. Its role is primarily regulatory, serving as an inducer of gene expression. [, , ]

Q6: Has computational chemistry been used to study this compound and its interactions?

A6: While specific computational studies on this compound were not mentioned in the provided research papers, computational techniques like molecular docking and molecular dynamics simulations are frequently used to study ligand-protein interactions, including those between this compound and the lac repressor.

Q7: What is known about the stability and formulation of this compound?

A9: this compound is chemically stable and can be stored as a powder or in solution. It is typically formulated as a concentrated stock solution in water, which can be sterilized by autoclaving. [, , ]

Q8: Are there specific SHE regulations regarding this compound handling and disposal?

A8: While this compound is not generally considered highly toxic, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment and disposing of this compound solutions according to local regulations.

Q9: How is this compound typically used in gene expression studies?

A11: this compound is added to bacterial cultures at specific concentrations and time points to induce the expression of genes under the control of the lac operon promoter. The optimal this compound concentration and induction time can vary depending on the specific experiment and the expression system used. [, ]

Q10: What techniques are used to analyze the expression of genes induced by this compound?

A10: Common techniques include:

- SDS-PAGE: To separate proteins based on size and visualize the expression of the target protein. [, , , , ]

- Western blotting: To detect and quantify the target protein using specific antibodies. [, , , , ]

- Enzyme activity assays: To measure the activity of enzymes encoded by the induced genes. [, ]

Q11: What are some key historical milestones in the research and use of this compound?

A13:

- Discovery of the lac operon: The groundbreaking work of Jacob and Monod in the 1960s on the lac operon in E. coli laid the foundation for understanding gene regulation and the use of inducers like this compound. []

- Development of recombinant DNA technology: The advent of recombinant DNA technology in the 1970s enabled researchers to clone and express genes in different organisms, further expanding the applications of this compound in molecular biology research. []

- Continued use as a standard reagent: this compound remains a widely used reagent in research laboratories worldwide for inducing gene expression, highlighting its enduring importance in molecular biology. [, , ]

Q12: What are some examples of cross-disciplinary applications of this compound?

A12: While this compound's primary role is in molecular biology, its use extends to various disciplines:

- Biotechnology: this compound-inducible expression systems are used in the production of recombinant proteins for therapeutic and industrial applications. [, ]

- Synthetic Biology: this compound is employed in the construction of genetic circuits and synthetic biological systems, enabling researchers to program cells to perform specific functions. []

- Biomaterials Science: this compound-inducible systems are explored for controlling the expression of genes involved in biomaterial production and tissue engineering. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.